
Methyl octadeca-2,4,6-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl octadeca-2,4,6-trienoate is a fatty acid methyl ester with a conjugated triene system. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its unique chemical properties. It is commonly found in various natural sources, including plant oils and animal fats.
準備方法
Synthetic Routes and Reaction Conditions
Methyl octadeca-2,4,6-trienoate can be synthesized through several methods, including the esterification of octadeca-2,4,6-trienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including this compound.
化学反応の分析
Types of Reactions
Methyl octadeca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: The double bonds in the triene system can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens and acids.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated methyl octadecanoate.
Substitution: Halogenated esters.
科学的研究の応用
Methyl octadeca-2,4,6-trienoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated trienes.
Biology: Investigated for its role in biological membranes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodiesel and as a precursor for various chemical syntheses.
作用機序
The mechanism by which methyl octadeca-2,4,6-trienoate exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated triene system allows the compound to participate in redox reactions, influencing oxidative stress and inflammation pathways. Additionally, it can modulate the activity of enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
Methyl linoleate: A fatty acid methyl ester with two double bonds.
Methyl linolenate: A fatty acid methyl ester with three non-conjugated double bonds.
Methyl elaidate: A trans isomer of methyl oleate with one double bond.
Uniqueness
Methyl octadeca-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. This conjugation allows for unique interactions with biological molecules and makes it a valuable compound for various applications.
特性
CAS番号 |
29565-44-4 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC名 |
methyl octadeca-2,4,6-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-18H,3-12H2,1-2H3 |
InChIキー |
FCNUJOJMMBVSPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC=CC=CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


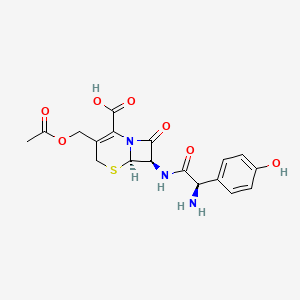
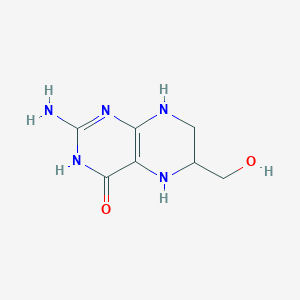


![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
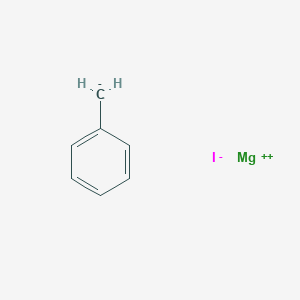

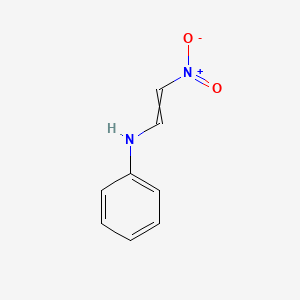
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
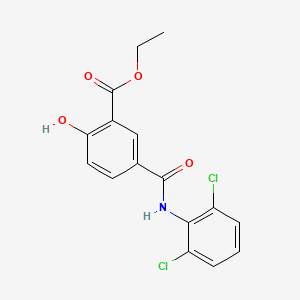
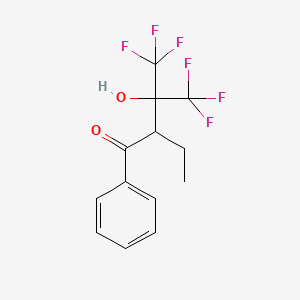
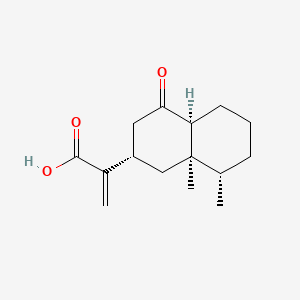
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

